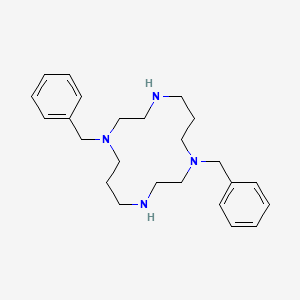

1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane

Beschreibung

BenchChem offers high-quality 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,8-dibenzyl-1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N4/c1-3-9-23(10-4-1)21-27-17-7-13-26-16-20-28(18-8-14-25-15-19-27)22-24-11-5-2-6-12-24/h1-6,9-12,25-26H,7-8,13-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGFFCRTIFBAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(CCCNCCN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457798 | |

| Record name | 1,8-DIBENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214078-93-0 | |

| Record name | 1,8-Bis(phenylmethyl)-1,4,8,11-tetraazacyclotetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214078-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-DIBENZYL-1,4,8,11-TETRAAZACYCLOTETRADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane

Introduction: The Significance of N-Functionalized Cyclam Scaffolds

The 1,4,8,11-tetraazacyclotetradecane (cyclam) framework is a cornerstone in the field of coordination chemistry and medicinal chemistry.[1] Its robust nature and ability to form highly stable complexes with a variety of metal ions have made it an invaluable ligand for applications ranging from magnetic resonance imaging (MRI) contrast agents to radiopharmaceuticals and anti-HIV agents.[2] The strategic functionalization of the nitrogen atoms of the cyclam ring allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby modulating their reactivity, stability, and biological activity.

Among the vast library of N-substituted cyclam derivatives, 1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane stands out as a key intermediate and a ligand in its own right. The benzyl groups provide steric bulk and can serve as precursors for further functionalization. This guide provides a comprehensive overview of the synthetic routes to this important molecule, offering both a direct approach for laboratories with access to the parent cyclam and a fundamental, multi-step synthesis for those starting from basic building blocks. We will delve into the mechanistic underpinnings of these synthetic strategies, providing detailed, field-tested protocols suitable for researchers in both academic and industrial settings.

Strategic Approaches to Synthesis

The synthesis of 1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane can be broadly categorized into two main strategies:

-

Direct N-Alkylation of Cyclam: This is the most straightforward approach, predicated on the availability of the parent cyclam macrocycle. It involves the selective benzylation of two of the four secondary amine functionalities.

-

Multi-step Synthesis of the Cyclam Ring followed by N-Functionalization: Given the relatively high cost of commercially available cyclam, a de novo synthesis of the macrocycle is often a more economical approach for large-scale preparations. This is typically followed by the introduction of the benzyl groups.

We will explore both strategies in detail, providing the necessary context for the researcher to select the most appropriate path based on their specific needs and available resources.

Strategy 1: Direct N,N'-Dibenzylation of 1,4,8,11-Tetraazacyclotetradecane

The direct alkylation of the secondary amines of the cyclam ring is a common method for the synthesis of N-substituted derivatives.[1] The key challenge in producing a 1,8-disubstituted product lies in controlling the regioselectivity of the reaction.

Mechanistic Insights into Regioselectivity

The selective alkylation of the 1 and 8 positions over the 4 and 11 positions is influenced by a combination of electronic and steric factors. The relative basicity of the nitrogen atoms plays a crucial role. In the free cyclam ligand, the four nitrogen atoms are chemically equivalent. However, upon the first alkylation, the electronic properties of the macrocycle are altered. The introduction of an electron-donating benzyl group at one nitrogen atom can influence the nucleophilicity of the remaining secondary amines.

Furthermore, the reaction conditions, including the choice of solvent and base, can be optimized to favor the formation of the trans-disubstituted product (1,8-isomer) over the cis-disubstituted product (1,4-isomer). The use of a bulky base or carrying out the reaction in a non-polar solvent can sterically hinder the alkylation of adjacent nitrogen atoms, thereby promoting the formation of the more spatially separated 1,8-isomer.

Experimental Protocol: 1,8-Dibenzylation of Cyclam

This protocol is adapted from established procedures for the N-alkylation of tetraazamacrocycles.

Materials:

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 1,4,8,11-Tetraazacyclotetradecane (Cyclam) | C₁₀H₂₄N₄ | 200.32 | 295-37-4 | Ensure dryness before use. |

| Benzyl bromide | C₇H₇Br | 171.04 | 100-39-0 | Lachrymator; handle in a fume hood. |

| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Finely powdered for optimal reaction. |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 75-05-8 | Use a dry, high-purity grade. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | For extraction. |

| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | For drying the organic phase. |

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (2.2 equivalents) in anhydrous acetonitrile, add 1,4,8,11-tetraazacyclotetradecane (1.0 equivalent).

-

Stir the mixture at room temperature for 30 minutes to ensure a fine suspension.

-

Slowly add a solution of benzyl bromide (2.1 equivalents) in anhydrous acetonitrile to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude oil or semi-solid.

-

Dissolve the crude product in dichloromethane and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure 1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane.

Diagram of the Reaction:

Sources

characterization of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane

An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed , a key derivative of the macrocyclic ligand cyclam. Intended for researchers, medicinal chemists, and professionals in drug development, this document outlines robust protocols for synthesis and purification, followed by a multi-technique approach to structural and spectroscopic characterization. We delve into the causal reasoning behind experimental choices, ensuring that each protocol is self-validating. The guide integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography to provide a holistic understanding of this important compound. Furthermore, its pivotal role in coordination chemistry and potential therapeutic applications are discussed, grounded in authoritative references.

Introduction: The Significance of N-Functionalized Cyclams

The 14-membered tetraamine macrocycle, 1,4,8,11-tetraazacyclotetradecane, commonly known as cyclam, is a cornerstone ligand in coordination chemistry. Its remarkable ability to form highly stable and kinetically inert complexes with a wide array of metal ions has made it a versatile platform for various applications.[1] Medical interest has been particularly strong, with cyclam derivatives investigated for use as antiviral agents, stem cell mobilizing agents, and as bifunctional chelators for radionuclides in diagnostic imaging (e.g., PET with ⁶⁴Cu) and therapy.[1][2]

The strategic functionalization of the nitrogen atoms on the cyclam backbone is a powerful method for tuning the electronic and steric properties of the resulting metal complexes.[3] The introduction of substituents can modulate ligand field strength, influence the coordination geometry, and append functional groups for bioconjugation or imaging. 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane is a key example of such a derivative, where the benzyl groups at the 1 and 8 positions provide steric bulk and modify the ligand's coordination properties. Understanding the precise characterization of this ligand is paramount for developing novel metal-based diagnostics and therapeutics.

Synthesis and Purification: A Validated Protocol

The synthesis of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane is typically achieved through the direct N-alkylation of the parent cyclam macrocycle. The choice of a disubstituted product over mono- or polysubstituted species is controlled by stoichiometry and reaction conditions.

Causality in Experimental Design

-

Reagents : Benzyl bromide is used as the alkylating agent due to the lability of the bromide leaving group, which facilitates the nucleophilic attack by the secondary amines of cyclam.

-

Solvent : A polar aprotic solvent like acetonitrile is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction itself.[4]

-

Base : A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is crucial. Its role is to deprotonate the secondary amine, increasing its nucleophilicity, and to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.[4]

-

Temperature : The reaction is often performed at an elevated temperature (reflux) to provide the necessary activation energy for the reaction to proceed at a reasonable rate.

Step-by-Step Synthesis Protocol

-

To a stirred solution of 1,4,8,11-tetraazacyclotetradecane (cyclam, 1.0 eq) in dry acetonitrile (20 mL/mmol of cyclam), add anhydrous potassium carbonate (3.0 eq).

-

Stir the suspension at room temperature for 30 minutes to ensure a homogenous mixture.

-

Add benzyl bromide (2.0-2.2 eq) dropwise to the suspension. Caution: Benzyl bromide is a lachrymator and should be handled in a fume hood.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., silica gel with a mobile phase of Dichloromethane:Methanol 9:1 v/v with 1% triethylamine).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield a crude oil or solid.

Purification Workflow

The crude product is a mixture of starting material, mono-, di-, and possibly higher-substituted products. Purification is essential and is best achieved by column chromatography.

-

Prepare a silica gel column using a suitable eluent system. A gradient elution is often effective, starting with a non-polar solvent and gradually increasing the polarity. For instance, a gradient of 0% to 10% methanol in dichloromethane can effectively separate the components.

-

Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elute the column, collecting fractions and monitoring them by TLC.

-

Combine the fractions containing the pure 1,8-dibenzyl product and evaporate the solvent to yield the final product, typically as a white solid.

Caption: Workflow for the synthesis and purification of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane.

Comprehensive Structural and Spectroscopic Characterization

A multi-faceted analytical approach is required for the unambiguous characterization of the synthesized compound.

Caption: A logical workflow for the comprehensive characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution. For this compound, ¹H and ¹³C NMR are essential.

-

Experimental Protocol : Dissolve ~5-10 mg of the purified compound in a deuterated solvent such as chloroform-d (CDCl₃).[5] Record spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR Analysis : The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. Due to the symmetry of the 1,8-disubstituted molecule, the spectrum is simpler than that of an asymmetrically substituted cyclam.

-

¹³C NMR Analysis : The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

Note: A visual representation of the molecular structure with labeled atoms for NMR assignment would be placed here. As I cannot generate images, a descriptive table is provided instead. Caption: Key atom types for NMR spectral assignment.

Table 1: Predicted NMR Spectroscopic Data (in CDCl₃)

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.20 - 7.40 (m, 10H) | ~127-140 | Multiplet for phenyl protons. Multiple signals for aromatic carbons. |

| Benzylic (-CH₂-Ph) | ~3.60 (s, 4H) | ~59 | A sharp singlet for the two equivalent benzylic CH₂ groups. |

| Macrocycle CH₂ | ~2.50 - 2.80 (m, 16H) | ~48-55 | Complex overlapping multiplets for the macrocyclic protons. |

| Secondary Amine (NH) | ~1.80 (br s, 2H) | - | Broad singlet, may exchange with D₂O. Position is solvent dependent. |

Data are estimates based on analogous structures and general chemical shift principles.[3][6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound, providing a crucial validation of its identity.

-

Experimental Protocol : Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. Analyze using Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that is ideal for non-volatile, polar molecules, typically yielding the protonated molecular ion [M+H]⁺.

-

Expected Results :

-

Molecular Formula : C₂₄H₃₆N₄

-

Molecular Weight : 380.57 g/mol

-

Expected Ion : The primary ion observed in the ESI-MS spectrum will be the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 381.58. The high-resolution mass spectrum should match the exact calculated mass.[3]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

-

Experimental Protocol : The spectrum can be obtained by preparing a KBr pellet containing a small amount of the solid product or by analyzing a thin film of the compound on a salt plate.

-

Expected Absorption Bands : The spectrum will confirm the successful incorporation of the benzyl groups and the integrity of the macrocyclic structure.

Table 2: Characteristic IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3250 - 3350 | N-H Stretch | Secondary Amine (NH) |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2800 - 3000 | C-H Stretch | Aliphatic C-H (CH₂) |

| 1580 - 1610, 1450 - 1500 | C=C Stretch | Aromatic Ring |

| 1100 - 1200 | C-N Stretch | Aliphatic Amine |

| 700 - 750, 690 - 710 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Reference data from standard IR correlation tables.[7][8]

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.

-

Experimental Protocol : Single crystals suitable for X-ray analysis are typically grown by slow evaporation of a solvent from a saturated solution of the purified compound.[9] Common solvents to try include chloroform, ethanol, or acetonitrile/water mixtures. Once a suitable crystal is obtained, it is mounted on a diffractometer to collect diffraction data.

-

Structural Insights : The resulting crystal structure will confirm the connectivity and provide precise data on bond lengths, bond angles, and the conformation of the 14-membered macrocycle. For N-substituted cyclams, the conformation is of particular interest as it dictates how the ligand will coordinate to a metal ion.[3][10] The benzyl groups are expected to adopt positions that minimize steric hindrance.

Coordination Chemistry and Future Directions

The primary utility of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane is as a tetradentate ligand. The N-benzyl substituents create a more sterically hindered coordination environment compared to the parent cyclam. This can influence the coordination number and geometry of the resulting metal complexes.[11] For example, the interaction of N-benzylated cyclam derivatives with copper(II) and nickel(II) has been shown to produce complexes with lower ligand fields.[11] Furthermore, chromium(III) complexes with 1,8-disubstituted cyclams have been shown to form exclusively in the cis configuration.[10]

These structural modifications are key to designing complexes with specific properties for applications in:

-

Radiopharmaceuticals : Chelating radioisotopes like ⁶⁴Cu or ⁶⁷Cu for PET imaging or radiotherapy.[2]

-

MRI Contrast Agents : Forming stable complexes with paramagnetic metal ions.[12]

-

Catalysis : Serving as a ligand scaffold for metal-catalyzed reactions.

Conclusion

The is a critical step in the development of novel metal-based compounds for scientific and medical applications. This guide has provided a comprehensive framework for its synthesis, purification, and detailed characterization using a suite of modern analytical techniques. By following these validated protocols and understanding the rationale behind them, researchers can ensure the identity, purity, and structural integrity of this versatile ligand, paving the way for its successful application in coordination chemistry and drug development.

References

-

Extending the Scope of the C-Functionalization of Cyclam via Copper(I)-Catalyzed Alkyne-Azide Cycloaddition to Bifunctional Chelators of Interest. (n.d.). Semantic Scholar. Retrieved from [Link]

-

CYCLAM Derivatives. (n.d.). CD Bioparticles. Retrieved from [Link]

-

Liang, X., & Sadler, P. J. (2004). Cyclam complexes and their applications in medicine. Chemical Society Reviews, 33(4), 246-266. Retrieved from [Link]

-

Bala, R., et al. (2014). Full Control of the Regiospecific N-Functionalization of C-Functionalized Cyclam Bisaminal Derivatives and Application to the Synthesis of their TETA, TE2A, and CB-TE2A Analogues. The Journal of Organic Chemistry, 79(6), 2736-2749. Retrieved from [Link]

-

DeRosa, F., Bu, X., & Ford, P. C. (2003). Synthesis and photophysical properties of new chromium(III) complexes of N-derivatized 1,4,8,11-tetraazacyclotetradecane ligands cis-[Cr(1,8-R(2)cyclam)Cl(2)]Cl, where R is a pendant chromophore. exclusive formation of the cis isomer. Inorganic Chemistry, 42(13), 4171-4178. Retrieved from [Link]

-

Atkinson, G. M., et al. (2001). Macrocyclic ligand design. Interaction of a series of successively N-benzylated derivatives of 1,4,8,11-tetraazacyclotetradecane (cyclam) with copper(ii) and nickel(ii). Dalton Transactions, (15), 2312-2323. Retrieved from [Link]

-

13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). HAL Open Science. Retrieved from [Link]

-

Reinforced cyclam derivatives functionalized on the bridging unit. (n.d.). RSC Publishing. Retrieved from [Link]

-

The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+. (n.d.). De Gruyter. Retrieved from [Link]

-

The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. (2023). NSF Public Access Repository. Retrieved from [Link]

-

Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved from [Link]

-

1,4,8,11-Tetraazacyclotetradecane. (n.d.). PubChem. Retrieved from [Link]

-

Nabih, K., et al. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology, 10(10), 462-469. Retrieved from [Link]

-

1,4,8,11-Tetraazacyclotetradecane. (n.d.). NIST WebBook. Retrieved from [Link]

- Process for preparing 1,4,8,11-tetraazacyclotetradecane. (1997). Google Patents.

-

3,3'-(4,11-Bis(4-(trifluoromethyl)benzyl)-1,4,8,11-Tetraazacyclotetradecane-1,8-diyl)dipropanenitrile. (2024). MDPI. Retrieved from [Link]

-

Crystal structure of 1,4,8,11-tetraazacyclotetradecane-1,8-diium bis(3,5-dicarboxybenzoate), C28H36N4O12. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms. (2002). New Journal of Chemistry. Retrieved from [Link]

-

Crystal structure of (1,4,8,11-tetraazacyclotetradecane-κ4N,N′,N′′,N′′′)palladium(II) tetracyanonickelate(II), C14H. (2019). SciSpace. Retrieved from [Link]

-

The simple synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and crystal structure of poly[[di-μ3-tetrathioantimonato-tris[(cyclam)cobalt(II)]] acetonitrile disolvate dihydrate] (cyclam = 1,4,8,11-tetraazacyclotetradecane). (2016). NIH. Retrieved from [Link]

-

3,3'-(4,11-Bis(4-(trifluoromethyl)benzyl)-1,4,8,11-Tetraazacyclotetradecane-1,8-diyl)dipropanenitrile. (2024). ResearchGate. Retrieved from [Link]

-

Structure of cyclam (1,4,8,11-tetraazacyclotetradecane). (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

-

Infrared Spectroscopy Index. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (2021). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

Sources

- 1. Cyclam complexes and their applications in medicine - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and photophysical properties of new chromium(III) complexes of N-derivatized 1,4,8,11-tetraazacyclotetradecane ligands cis-[Cr(1,8-R(2)cyclam)Cl(2)]Cl, where R is a pendant chromophore. exclusive formation of the cis isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Macrocyclic ligand design. Interaction of a series of successively N-benzylated derivatives of 1,4,8,11-tetraazacyclotetradecane (cyclam) with copper(ii) and nickel(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. CYCLAM Derivatives - CD Bioparticles [cd-bioparticles.net]

An In-Depth Technical Guide to 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane, a key derivative of the macrocyclic ligand cyclam, stands as a cornerstone in the development of advanced coordination chemistry. Its unique structural and electronic properties, conferred by the strategic placement of benzyl groups on the nitrogen atoms, render it an invaluable precursor for a diverse range of applications, from catalysis to the design of novel therapeutic and diagnostic agents. This guide provides a comprehensive technical overview of its core properties, a detailed examination of its synthesis and characterization, and an in-depth exploration of its current and potential applications in cutting-edge research and development.

Introduction: The Significance of N-Functionalized Cyclam Derivatives

The parent macrocycle, 1,4,8,11-tetraazacyclotetradecane (cyclam), is renowned for its exceptional ability to form stable complexes with a variety of metal ions[1][2]. This stability is a direct consequence of the chelate effect, where the multidentate nature of the ligand leads to a thermodynamically more favorable complex compared to those formed with analogous monodentate ligands. The introduction of functional groups onto the nitrogen atoms of the cyclam ring, as seen in 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane, offers a powerful strategy to modulate the electronic and steric properties of the resulting metal complexes. The benzyl groups, in this case, not only provide steric bulk, influencing the coordination geometry around the metal center, but also enhance the lipophilicity of the molecule, which can be crucial for applications in biological systems.

This strategic N-functionalization allows for the fine-tuning of the ligand's coordination properties, paving the way for the rational design of metal complexes with specific catalytic activities or for the development of bifunctional chelating agents for medical applications[3].

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane is paramount for its effective application. While some properties can be inferred from its parent compound, cyclam, the dibenzyl derivative exhibits distinct characteristics.

Core Physicochemical Data

| Property | Data | Source |

| IUPAC Name | 1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane | - |

| Molecular Formula | C₂₄H₃₆N₄ | - |

| Molecular Weight | 380.57 g/mol | - |

| CAS Number | 214078-93-0 | - |

| Appearance | White to off-white solid | [4] |

| Melting Point | Not explicitly available for the dibenzyl derivative. For comparison, the parent cyclam has a melting point of 184-186 °C. | [2][4] |

| Solubility | Soluble in dichloromethane and methanol. | [4] |

Spectroscopic and Structural Characterization

The structural elucidation of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane and its derivatives is primarily achieved through a combination of spectroscopic techniques and X-ray crystallography.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and purity of the compound. The spectra of N-substituted cyclam derivatives are often complex due to the various conformations the macrocycle can adopt in solution[3]. The benzyl groups introduce characteristic aromatic proton signals and a benzylic methylene signal in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. For instance, the N-H stretching vibrations present in the parent cyclam are absent in the fully substituted derivative. The spectrum of a related compound, (NCCH₂CH₂)₂(⁴⁻CF₃PhCH₂)₂Cyclam, shows characteristic bands for C-H stretching, C≡N stretching, and aromatic C=C stretching[5].

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Electron ionization (EI) mass spectra are available for the parent cyclam[6]. For derivatives, techniques like Electrospray Ionization (ESI) are commonly used[5].

Synthesis and Methodologies

The synthesis of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane typically involves the direct N-alkylation of the parent cyclam macrocycle. The choice of reaction conditions is critical to control the degree and regioselectivity of the substitution.

Rationale for Synthetic Strategy

The secondary amine groups of cyclam are nucleophilic and can react with electrophiles such as benzyl halides. To achieve the desired 1,8-disubstitution, the stoichiometry of the reactants and the reaction conditions must be carefully controlled. The use of a base is often necessary to deprotonate the secondary amines, enhancing their nucleophilicity.

Detailed Experimental Protocol: N,N'-Dibenzylation of Cyclam

This protocol is a representative procedure based on general methods for the N-alkylation of cyclam derivatives.

Materials:

-

1,4,8,11-Tetraazacyclotetradecane (cyclam)

-

Benzyl bromide

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Methanol

-

Deionized water

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4,8,11-tetraazacyclotetradecane (1 equivalent) in anhydrous acetonitrile.

-

Addition of Base: Add potassium carbonate (at least 2 equivalents) to the solution. The base will act as a proton scavenger.

-

Addition of Alkylating Agent: Slowly add benzyl bromide (2 equivalents) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane.

Coordination Chemistry and Complex Formation

The primary value of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane lies in its ability to act as a tetradentate ligand, forming stable complexes with a wide array of metal ions. The benzyl groups significantly influence the properties of the resulting metal complexes.

Influence of Benzyl Groups on Coordination

The steric hindrance introduced by the two benzyl groups can enforce a specific coordination geometry on the metal center. For instance, in chromium(III) complexes, the 1,8-dibenzylcyclam ligand has been shown to exclusively form the cis isomer[7]. This level of stereochemical control is highly desirable in the design of catalysts and other functional metal complexes.

Formation of Metal Complexes: A General Protocol

The following is a general procedure for the synthesis of a metal complex with 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane.

Materials:

-

1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane

-

A suitable metal salt (e.g., a chloride or perchlorate salt)

-

Methanol or another appropriate solvent

Procedure:

-

Dissolve 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane (1 equivalent) in methanol.

-

In a separate flask, dissolve the metal salt (1 equivalent) in methanol.

-

Slowly add the metal salt solution to the ligand solution with stirring.

-

The reaction mixture may be heated to reflux for several hours to ensure complete complexation.

-

The resulting metal complex may precipitate out of solution upon cooling, or the solvent may be removed under reduced pressure.

-

The crude complex can be purified by recrystallization from a suitable solvent system.

Diagram of Complexation Workflow:

Caption: General workflow for the synthesis of metal complexes.

Applications in Research and Development

The unique properties of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane and its metal complexes have led to their exploration in several high-impact areas of research.

Catalysis

Metal complexes of cyclam and its derivatives are known to be effective catalysts for a variety of organic transformations. The steric and electronic properties of the 1,8-dibenzyl derivative can be leveraged to enhance catalytic activity and selectivity. For example, nickel(I) complexes of cyclam have been investigated for their catalytic activity in redox processes[9]. Copper(II) complexes of N-benzoylated cyclams have been studied as catalysts for the oxidation of pyrocatechol[10]. The defined coordination sphere provided by the dibenzyl ligand can create a specific environment for substrate binding and activation.

Bifunctional Chelating Agents for Radiopharmaceuticals

A significant application of functionalized cyclam derivatives is in the development of bifunctional chelating agents (BFCAs) for nuclear medicine[3]. These molecules consist of a strong metal-chelating unit (the cyclam core) and a reactive functional group that can be conjugated to a biomolecule, such as a peptide or antibody. The resulting radiolabeled biomolecule can be used for diagnostic imaging (e.g., PET or SPECT) or targeted radiotherapy. The parent cyclam and its derivatives are of interest for chelating radiometals like ⁶⁴Cu and ⁶⁸Ga[11]. While the benzyl groups themselves are not typically the point of conjugation, the 1,8-disubstituted platform can be further modified to incorporate a linker for bioconjugation.

Logical Relationship of a Bifunctional Chelating Agent:

Caption: Components of a bifunctional chelating agent system.

Drug Development

Macrocyclic polyamines, including cyclam derivatives, have been investigated for their therapeutic potential. Certain linked cyclam dimers have shown potent anti-HIV activity[1]. The ability of these molecules to interact with biological targets, such as proteins and nucleic acids, can be modulated by the substituents on the macrocyclic ring. The lipophilic nature of the benzyl groups in 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane could enhance its cell permeability, a desirable property for drug candidates. Furthermore, metal complexes of cyclam derivatives are being explored as potential anti-tumor agents[12][13].

Conclusion and Future Outlook

1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane is a versatile and valuable building block in modern chemistry. Its well-defined structure and the ability to fine-tune its properties through the benzyl substituents make it a powerful tool for the design of functional molecules. The continued exploration of its coordination chemistry will undoubtedly lead to the development of novel catalysts with enhanced performance. In the realm of medicine, the use of this and related cyclam derivatives as scaffolds for bifunctional chelating agents holds great promise for the next generation of personalized diagnostics and targeted radiotherapies. As our understanding of the intricate interplay between molecular structure and function deepens, the applications of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane are poised to expand into new and exciting areas of science and technology.

References

-

Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators. (n.d.). ChemMedChem. Retrieved January 21, 2026, from [Link]

-

1,4,8,11-TETRAAZACYCLOTETRADECANE. (n.d.). LookChem. Retrieved January 21, 2026, from [Link]

- Nabih, K., et al. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. International Journal of Civil Engineering and Technology, 10(10), 462-469.

-

1,4,8,11-Tetraazacyclotetradecane. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

- Bazzicalupi, C., et al. (2004). Synthesis, characterization and X-ray crystal structures of cyclam derivatives. Part IV. 1,4,8,11-Tetraazacyclotetradecane-5,12-dione and its diprotonated forms. New Journal of Chemistry, 28(5), 639-646.

-

Synthesis of a New Cyclen-based Compound as a Potent Anti-tumor Medicine. (n.d.). Avicenna Journal of Medical Biochemistry. Retrieved January 21, 2026, from [Link]

- Process for preparing 1,4,8,11-tetraazacyclotetradecane. (1997). Google Patents.

-

3,3'-(4,11-Bis(4-(trifluoromethyl)benzyl)-1,4,8,11-Tetraazacyclotetradecane-1,8-diyl)dipropanenitrile. (2024). MDPI. Retrieved January 21, 2026, from [Link]

- Zhou, Q., & Ou, G.-C. (2022). Crystal structure of 1,4,8,11-tetraazacyclotetradecane-1,8-diium bis(3,5-dicarboxybenzoate), C28H36N4O12. Zeitschrift für Kristallographie - New Crystal Structures, 237(6), 1205-1206.

- Synthesis and evaluation of novel bifunctional chelating agents based on 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid for radiolabeling proteins. (2012). Nuclear Medicine and Biology, 39(2), 241-253.

- Harnessing the cyclization strategy for new drug discovery. (2022). Acta Pharmaceutica Sinica B, 12(1), 21-42.

- N-benzoylated 1,4,8,11-tetraazacyclotetradecane and their copper(II) and nickel(II) complexes: Spectral, magnetic, electrochemical, crystal structure, catalytic and antimicrobial studies. (2010). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 92-100.

- Crystal structure of cis-(1,4,8,11-tetraazacyclotetradecane-κ4N)bis(thiocyanato-κN)chromium(III) bromide from synchrotron X-ray diffraction data. (2018).

-

1,4,8,11-Tetraazacyclotetradecane. (n.d.). NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

The simple synthesis of 1,4,8,11-tetraazacyclotetradecane-5,12-dione from ethylenediamine and ethyl acrylate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Nirmala, G., et al. (2010). N-benzoylated 1,4,8,11-tetraazacyclotetradecane and their copper(II) and nickel(II) complexes: spectral, magnetic, electrochemical, crystal structure, catalytic and antimicrobial studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 92-100.

- Process for preparing 1,4,8,11-tetraazacyclotetradecane. (1998). Google Patents.

-

3,3'-(4,11-Bis(4-(trifluoromethyl)benzyl)-1,4,8,11-Tetraazacyclotetradecane-1,8-diyl)dipropanenitrile. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

- Stabilization of Ni(I)(1,4,8,11‐tetraazacyclotetradecane)+ in a Sol‐Gel Matrix: It's Plausible Use in Catalytic Processes. (2000). Journal of the American Chemical Society, 122(42), 10474-10479.

- DeRosa, F., Bu, X., & Ford, P. C. (2003). Synthesis and photophysical properties of new chromium(III) complexes of N-derivatized 1,4,8,11-tetraazacyclotetradecane ligands cis-[Cr(1,8-R2cyclam)Cl2]Cl, where R is a pendant chromophore. Exclusive formation of the cis isomer. Inorganic Chemistry, 42(13), 4171-4178.

-

Research - Smith Group. (n.d.). University of St Andrews. Retrieved January 21, 2026, from [Link]

-

Structure of cyclam (1,4,8,11-tetraazacyclotetradecane). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. (2006). Comptes Rendus Chimie, 9(2), 177-187.

Sources

- 1. WO1997008157A2 - Process for preparing 1,4,8,11-tetraazacyclotetradecane - Google Patents [patents.google.com]

- 2. 1,4,8,11-テトラアザシクロテトラデカン 98% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Cas 295-37-4,1,4,8,11-TETRAAZACYCLOTETRADECANE | lookchem [lookchem.com]

- 5. 3,3’-(4,11-Bis(4-(trifluoromethyl)benzyl)-1,4,8,11-Tetraazacyclotetradecane-1,8-diyl)dipropanenitrile | MDPI [mdpi.com]

- 6. 1,4,8,11-Tetraazacyclotetradecane [webbook.nist.gov]

- 7. Synthesis and photophysical properties of new chromium(III) complexes of N-derivatized 1,4,8,11-tetraazacyclotetradecane ligands cis-[Cr(1,8-R(2)cyclam)Cl(2)]Cl, where R is a pendant chromophore. exclusive formation of the cis isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,4,8,11-Tetraazacyclotetradecane | C10H24N4 | CID 64964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. N-benzoylated 1,4,8,11-tetraazacyclotetradecane and their copper(II) and nickel(II) complexes: spectral, magnetic, electrochemical, crystal structure, catalytic and antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of a New Cyclen-based Compound as a Potent Anti-tumor Medicine – Oriental Journal of Chemistry [orientjchem.org]

- 13. 1,8-二甲基-1,4,8,11-四氮杂环十四烷 | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the NMR Spectroscopic Characterization of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Spectroscopic Diligence in Macrocyclic Chemistry

In the landscape of modern medicinal chemistry and materials science, macrocyclic polyamines, particularly derivatives of 1,4,8,11-tetraazacyclotetradecane (cyclam), have garnered significant attention. Their unique three-dimensional architecture and ability to chelate metal ions make them invaluable scaffolds in the design of therapeutic agents, diagnostic tools, and catalysts. The compound at the heart of this guide, 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane, serves as a crucial intermediate in the synthesis of more complex functionalized macrocycles. Its characterization is a foundational step in ensuring the structural integrity and purity of subsequent, more elaborate molecular constructs. This guide provides a detailed exploration of the Nuclear Magnetic Resonance (NMR) data for this compound, offering both predicted spectral analysis and the underlying scientific rationale, tailored for professionals engaged in the meticulous work of molecular design and verification.

Introduction: The Significance of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane

1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane, a disubstituted cyclam derivative, is a versatile precursor in supramolecular and medicinal chemistry. The strategic placement of benzyl groups on the 1 and 8 nitrogen atoms leaves the 4 and 11 positions available for further functionalization, allowing for the construction of bifunctional chelators and other complex molecular architectures. The applications of such derivatives are extensive, ranging from antiviral agents, particularly in the context of HIV research, to the development of novel antimicrobial compounds.[1] The benzyl groups themselves can influence the lipophilicity and conformational rigidity of the macrocycle, properties that are critical in drug design and molecular recognition.

A thorough understanding of the NMR spectroscopic signature of this foundational molecule is paramount for quality control in its synthesis and for the unambiguous characterization of its subsequent derivatives. This guide will delve into the predicted ¹H and ¹³C NMR spectra of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane, providing a detailed analysis of the expected chemical shifts and coupling patterns.

Predicted NMR Data and Spectral Interpretation

Disclaimer: As of the writing of this guide, publicly available, experimentally verified ¹H and ¹³C NMR spectra for 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane are not readily accessible. The following data and interpretations are therefore predicted based on established principles of NMR spectroscopy and analysis of structurally analogous compounds reported in the literature. These predictions are intended to serve as a robust reference for researchers in the field.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzyl groups, the benzylic methylene protons, and the methylene protons of the cyclam ring. The expected chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C₆H ₅) | 7.20 - 7.40 | Multiplet | 10H |

| Benzylic (-CH ₂-Ph) | ~3.60 | Singlet | 4H |

| Cyclam Methylene (-NCH ₂CH ₂CH ₂N-) | 2.50 - 2.80 | Multiplet | 16H |

| Cyclam Methylene (-NCH₂CH ₂CH₂N-) | ~1.80 | Quintet | 4H |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons (7.20 - 7.40 ppm): The protons on the phenyl rings of the benzyl groups are expected to resonate in the typical aromatic region. The multiplet pattern arises from the complex spin-spin coupling between the ortho, meta, and para protons.

-

Benzylic Protons (~3.60 ppm): The methylene protons adjacent to the phenyl ring and the nitrogen atom are significantly deshielded due to the inductive effect of the nitrogen and the anisotropic effect of the aromatic ring. This results in a downfield shift. A singlet is predicted for these protons, assuming free rotation around the C-N and C-C bonds averages the magnetic environments.

-

Cyclam Methylene Protons (2.50 - 2.80 ppm and ~1.80 ppm): The sixteen methylene protons of the cyclam ring are expected to show complex, overlapping multiplets in the aliphatic region. The protons alpha to the nitrogen atoms will be more deshielded (2.50 - 2.80 ppm) compared to the protons beta to the nitrogens. The central methylene protons of the propylene linkages are expected to appear as a distinct quintet around 1.80 ppm.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides complementary information on the carbon framework of the molecule. Due to the symmetry of the 1,8-dibenzyl substituted cyclam, a reduced number of signals is expected compared to the total number of carbon atoms.

Table 2: Predicted ¹³C NMR Data for 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Quaternary (C -CH₂-) | ~139 |

| Aromatic Methine (=C H-) | 127 - 129 |

| Benzylic (-C H₂-Ph) | ~58 |

| Cyclam Methylene (-NC H₂-) | 50 - 55 |

| Cyclam Methylene (-NCH₂C H₂CH₂N-) | ~25 |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Carbons (~139 ppm and 127 - 129 ppm): The carbon atoms of the phenyl rings will resonate in the aromatic region. The quaternary carbon attached to the benzylic methylene group will be at the lower field end of this range, while the protonated aromatic carbons will appear as a cluster of signals between 127 and 129 ppm.

-

Benzylic Carbon (~58 ppm): The benzylic methylene carbon is shifted downfield due to its attachment to both a nitrogen atom and a phenyl ring.

-

Cyclam Methylene Carbons (50 - 55 ppm and ~25 ppm): The carbon atoms of the cyclam ring will appear in the aliphatic region. Those directly bonded to nitrogen atoms are deshielded and will appear in the 50 - 55 ppm range. The central carbon of the propylene bridge, being further from the electronegative nitrogen atoms, will be found at a more upfield chemical shift, around 25 ppm.

Experimental Protocol: Synthesis of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane

The synthesis of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane can be achieved through the direct N-alkylation of cyclam with benzyl bromide. The following protocol is a representative method adapted from procedures for the synthesis of related substituted cyclams.[2][3]

Diagram 1: Synthetic Workflow

Sources

literature review of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane

An In-Depth Technical Guide to 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane: Synthesis, Coordination Chemistry, and Applications

Introduction: Building Upon a Versatile Scaffold

The field of coordination chemistry is continually driven by the design of ligands that can form stable and functionally specific metal complexes. Among the most robust and versatile platforms for such design is the macrocycle 1,4,8,11-tetraazacyclotetradecane, commonly known as cyclam.[1][2] Its 14-membered ring with four nitrogen donor atoms provides a pre-organized cavity that strongly binds to a variety of metal ions, leading to complexes with high thermodynamic and kinetic stability.[3][4] This inherent stability makes cyclam and its derivatives indispensable in fields ranging from catalysis to medicine.[5][6]

This guide focuses on a key derivative: 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane . The strategic placement of two benzyl groups on opposing nitrogen atoms (at the 1 and 8 positions) is not a trivial modification. This N-functionalization is a critical tool for modulating the macrocycle's electronic and stereochemical properties. The bulky benzyl groups introduce significant steric hindrance, which in turn dictates the conformational preferences of the ligand and directs the coordination geometry of the resulting metal complexes. This guide provides a comprehensive technical overview of the synthesis, structural characteristics, coordination behavior, and burgeoning applications of this important ligand, tailored for researchers and professionals in chemistry and drug development.

Synthesis: A Pathway of Protection and Alkylation

The synthesis of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane is a multi-step process that hinges on the selective functionalization of the parent cyclam macrocycle. A direct, one-pot benzylation of cyclam is challenging due to the presence of four reactive secondary amine sites, which would lead to a mixture of mono-, di-, tri-, and tetra-substituted products. Therefore, a protection-alkylation-deprotection strategy is the most logical and efficient approach.

The causality behind this choice is rooted in achieving regioselectivity. To functionalize only the 1 and 8 positions, the 4 and 11 positions must be temporarily rendered unreactive. A highly effective method involves the formation of a glyoxal-derived cis-aminal bridge, which protects two adjacent nitrogen atoms.[7]

Experimental Protocol: Synthesis via cis-Aminal Protection

This protocol is a representative method adapted from established procedures for selective N-alkylation of cyclam.[7]

Step 1: Protection of Cyclam (Formation of cis-Aminal)

-

Dissolve 1,4,8,11-tetraazacyclotetradecane (cyclam) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a 40% aqueous solution of glyoxal dropwise to the stirred cyclam solution.

-

Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Remove the solvent under reduced pressure to yield the crude cis-aminal protected cyclam, which can be purified by recrystallization.

-

Causality: The reaction between the diamine moieties of cyclam and the dialdehyde (glyoxal) forms a stable six-membered ring fused to the macrocycle, effectively protecting two nitrogen atoms and leaving the other two available for reaction.

-

Step 2: Benzylation of the Protected Cyclam

-

Dissolve the purified cis-aminal from Step 1 in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the solution.

-

Add benzyl bromide or benzyl chloride (2.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux (e.g., ~80°C for acetonitrile) and maintain for 24-48 hours, monitoring progress by TLC.

-

After cooling, filter off the inorganic salts and evaporate the solvent from the filtrate to obtain the crude 1,8-dibenzyl-cis-aminal derivative.

-

Causality: The base deprotonates the secondary amines, creating nucleophilic nitrogen centers that readily attack the electrophilic benzylic carbon of the benzyl halide in an Sₙ2 reaction. Using an excess of the alkylating agent ensures complete disubstitution.

-

Step 3: Deprotection (Hydrolysis of the Aminal Bridge)

-

Dissolve the crude product from Step 2 in an aqueous solution of a strong acid, such as hydrochloric acid (HCl, ~3M).

-

Heat the solution to reflux for 4-8 hours to hydrolyze the aminal bridge.

-

Cool the solution and basify by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is >12.

-

Extract the aqueous layer multiple times with a chlorinated solvent like dichloromethane (CH₂Cl₂).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the final product, 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane.

-

Causality: The aminal linkage is labile under acidic conditions. The acid protonates the nitrogen atoms, making the adjacent carbon susceptible to nucleophilic attack by water, leading to the cleavage of the protective bridge and regeneration of the two secondary amines.

-

Structural Characteristics and Physicochemical Properties

The introduction of two benzyl groups has a profound impact on the structure of the cyclam framework. These bulky substituents restrict the conformational flexibility of the 14-membered ring and influence the orientation of the nitrogen lone pairs, which is critical for metal coordination.

| Property | Description | Significance |

| Formula | C₂₄H₃₆N₄ | --- |

| Molar Mass | 380.57 g/mol | Essential for stoichiometric calculations. |

| Conformation | The macrocycle typically adopts a folded (cis) or planar (trans) conformation upon metal binding. The 1,8-dibenzyl substitution strongly favors a folded geometry.[8] | The conformation determines the accessibility of the metal center and the overall shape of the complex. |

| Solubility | Generally soluble in organic solvents like dichloromethane, chloroform, and acetonitrile; poorly soluble in water. | Important for reaction conditions, purification, and formulation. |

| Basicity | The two secondary amines (N4, N11) remain basic and are key sites for protonation or further functionalization. The tertiary amines (N1, N8) are less basic due to alkyl substitution. | Influences the pH-dependent behavior of the ligand and its complexes. |

Coordination Chemistry: Engineering Stereochemistry

The primary function of 1,8-dibenzylcyclam is to act as a tetradentate ligand for metal ions. The true value of the benzyl substituents becomes evident upon complexation. In an octahedral coordination environment, a cyclam ligand can wrap around a metal ion in several ways, but the two most common are the cis and trans isomers.

The steric bulk of the benzyl groups at the 1 and 8 positions creates a strong preference for the formation of the cis isomer .[8] In this arrangement, the macrocycle folds, and the two remaining coordination sites (axial positions) are on the same side of the complex. This is a powerful example of steric control, where the ligand architecture dictates the final geometry of the metal complex.

A study on chromium(III) complexes with 1,8-disubstituted cyclam ligands, including the dibenzyl derivative, demonstrated the exclusive formation of the cis-[Cr(1,8-R₂cyclam)Cl₂]⁺ isomer.[8] This isomer was found to be exceptionally inert to isomerization, even under harsh conditions that would typically convert the unsubstituted cis-[Cr(cyclam)Cl₂]⁺ to the more stable trans form.[8]

Applications in Research and Development

The unique properties of 1,8-dibenzylcyclam and its metal complexes open doors to several high-value applications.

Catalysis

Metal complexes of cyclam are known to be effective catalysts. For instance, copper(II) complexes of N-benzoylated cyclams have demonstrated catechol oxidase activity, catalyzing the oxidation of pyrocatechol to o-quinone.[9] The 1,8-dibenzyl derivative provides a platform to fine-tune such catalytic activity. The benzyl groups can influence the redox potential of the metal center and create a specific steric environment around the active site, potentially leading to enhanced selectivity or turnover rates.

Biomedical Imaging and Radiopharmaceuticals

The high kinetic stability of cyclam-metal complexes is a prerequisite for in-vivo applications, preventing the release of potentially toxic free metal ions. Derivatives of cyclam are extensively researched for use as contrast agents in MRI and as chelators for radioisotopes in PET imaging or targeted radiotherapy.[3][4][10] By modifying the cyclam backbone with functional groups like benzyls, it is possible to attach targeting vectors (e.g., peptides or antibodies) to the remaining N-H positions, directing the radiolabeled complex to specific tissues or cells, such as tumors.

Drug Development and Anti-viral Agents

The parent cyclam scaffold is a key component in pharmacologically active compounds. Notably, a dimer of cyclam is the basis for Plerixafor (AMD3100), an anti-HIV agent and hematopoietic stem cell mobilizer.[6] The mechanism involves binding to the CXCR4 chemokine receptor. The 1,8-dibenzyl substitution provides a lipophilic modification that can alter the compound's pharmacokinetics, such as cell membrane permeability and protein binding, offering a route to develop new analogues with improved therapeutic profiles.

Advanced Materials and Sensors

Functionalized cyclam ligands are used as building blocks in supramolecular chemistry and materials science.[1] Their ability to selectively bind metal ions makes them suitable for creating chemical sensors. For example, a zinc(II)-cyclam complex can act as a chromogenic sensor for ATP.[11] The benzyl groups in 1,8-dibenzylcyclam can participate in π-π stacking interactions, providing a mechanism to direct the self-assembly of complexes into ordered materials, such as metal-organic frameworks (MOFs) with tailored porosity or electronic properties.

Conclusion

1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane represents a masterful blend of stability and functionality. It retains the exceptional metal-chelating ability of the parent cyclam macrocycle while leveraging the steric and electronic influence of its benzyl substituents to achieve remarkable control over the stereochemistry of its metal complexes. This control is not merely an academic curiosity; it is the key to designing catalysts with higher selectivity, medical imaging agents with greater stability, and advanced materials with precisely engineered properties. As researchers continue to explore the rich coordination chemistry of this ligand, its role in advancing the frontiers of science and medicine is set to expand even further.

References

-

Ningbo Inno Pharmchem Co.,Ltd. 1,4,8,11-Tetraazacyclotetradecane: A Key Ligand for Metal Complexation and Synthesis. Available from: [Link]

- Johnson Matthey PLC. Process for preparing 1,4,8,11-tetraazacyclotetradecane. Google Patents. WO1997008157A2.

-

Noor, M., et al. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+, Ni2+, Cu2+, and Zn2+ with metal ions in and out of the cyclic ligand ring. NSF Public Access Repository. Available from: [Link]

-

Danker, F., et al. (2022). Synthesis and crystal structure of poly[[di-μ3-tetrathioantimonato-tris[(cyclam)cobalt(II)]] acetonitrile disolvate dihydrate] (cyclam = 1,4,8,11-tetraazacyclotetradecane). National Institutes of Health. Available from: [Link]

-

Nabih, K., et al. (2019). SYNTHESIS OF DERIVATIVES OF 1,4,8,11-TETRAAZACYCLOTETRADECANE. ResearchGate. Available from: [Link]

- Henkel G, et al. Process for preparing 1,4,7,10-tetraazacyclododecane and its derivatives. Google Patents. DE4128532A1.

-

DeRosa, F., Bu, X., & Ford, P. C. (2003). Synthesis and photophysical properties of new chromium(III) complexes of N-derivatized 1,4,8,11-tetraazacyclotetradecane ligands cis-[Cr(1,8-R(2)cyclam)Cl(2)]Cl, where R is a pendant chromophore. exclusive formation of the cis isomer. Inorganic Chemistry, 42(13), 4171-8. Available from: [Link]

-

Bábiček, P., et al. (2015). Crystal Structures and Reactivity of 3a,5a,8a,10a-Tetraazaperhydropyrene Derivatives. An Alternative Approach to Selective Nitrogen Alkylation of 1,4,8,11-Tetraazacyclotetradecane (Cyclam). ResearchGate. Available from: [Link]

-

Laranjo, D., et al. (2022). 3,3'-(4,11-Bis(4-(trifluoromethyl)benzyl)-1,4,8,11-Tetraazacyclotetradecane-1,8-diyl)dipropanenitrile. ResearchGate. Available from: [Link]

-

ResearchGate. Structure of cyclam (1,4,8,11-tetraazacyclotetradecane). Available from: [Link]

-

Noor, M., et al. (2023). The versatility of 1,4,8,11-tetraazacyclotetradecane (cyclam) in the formation of compounds of Co2+. De Gruyter. Available from: [Link]

-

Laranjo, D., et al. (2022). 3,3'-(4,11-Bis(4-(trifluoromethyl)benzyl)-1,4,8,11-Tetraazacyclotetradecane-1,8-diyl)dipropanenitrile. MDPI. Available from: [Link]

-

Nirmala, G., et al. (2010). N-benzoylated 1,4,8,11-tetraazacyclotetradecane and their copper(II) and nickel(II) complexes: spectral, magnetic, electrochemical, crystal structure, catalytic and antimicrobial studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 92-100. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. WO1997008157A2 - Process for preparing 1,4,8,11-tetraazacyclotetradecane - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and photophysical properties of new chromium(III) complexes of N-derivatized 1,4,8,11-tetraazacyclotetradecane ligands cis-[Cr(1,8-R(2)cyclam)Cl(2)]Cl, where R is a pendant chromophore. exclusive formation of the cis isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-benzoylated 1,4,8,11-tetraazacyclotetradecane and their copper(II) and nickel(II) complexes: spectral, magnetic, electrochemical, crystal structure, catalytic and antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane CAS number

An In-Depth Technical Guide to 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane, a key derivative of the macrocyclic ligand cyclam (1,4,8,11-tetraazacyclotetradecane), is a compound of significant interest in the fields of coordination chemistry, catalysis, and biomedical research. The introduction of benzyl groups onto the cyclam backbone at the 1 and 8 positions sterically and electronically modifies the ligand's properties, influencing the stability, reactivity, and coordination geometry of its metal complexes. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, serving as a technical resource for professionals in the field.

Chemical Identity and Properties

The definitive identification of a chemical compound is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned a unique registry number to 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane, which is essential for database searches and procurement.

Key Identifiers:

| Identifier | Value |

| CAS Number | 214078-93-0 [1] |

| IUPAC Name | 1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane |

| Molecular Formula | C₂₄H₃₆N₄[1] |

| InChI Key | QWGFFCRTIFBAFJ-UHFFFAOYSA-N[1] |

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 380.57 g/mol | Calculated |

| Appearance | White powder and/or lumps | [1] |

| Confirmation | Conforms to structure via Proton and Carbon-13 NMR | [1] |

The structure of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane is depicted below, illustrating the cyclam macrocycle with benzyl groups attached to two of the nitrogen atoms.

Caption: Generalized workflow for the synthesis of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane.

Step-by-Step Methodology:

-

Protection of Cyclam:

-

Dissolve 1,4,8,11-tetraazacyclotetradecane (cyclam) in a suitable solvent such as methanol.

-

Add an aqueous solution of glyoxal (40%) dropwise at room temperature.

-

Stir the reaction mixture for several hours until the formation of the protected bicyclic cyclam derivative is complete, which can be monitored by thin-layer chromatography (TLC).

-

The product can be isolated by removal of the solvent under reduced pressure.

-

-

Dibenzylation:

-

Dissolve the protected cyclam in an aprotic polar solvent like acetonitrile or dimethylformamide (DMF).

-

Add a suitable base, such as anhydrous potassium carbonate, to act as a proton scavenger.

-

Add two equivalents of benzyl bromide dropwise to the suspension.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir overnight.

-

After the reaction is complete, filter off the base and evaporate the solvent. The crude product can be purified by column chromatography.

-

-

Deprotection:

-

Dissolve the 1,8-dibenzyl protected cyclam in an aqueous acidic solution (e.g., 3M HCl).

-

Heat the mixture under reflux for several hours to hydrolyze the aminal protecting group.

-

Cool the solution and basify with a strong base (e.g., NaOH) to precipitate the free amine.

-

The final product, 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane, can be extracted with an organic solvent like dichloromethane, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the pure product.

-

Trustworthiness: Each step of this protocol should be monitored for completion using appropriate analytical techniques (e.g., TLC, LC-MS). The identity and purity of the final product must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Development

The primary utility of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane lies in its function as a robust tetradentate ligand for a variety of metal ions. The benzyl groups provide steric bulk, which can influence the coordination number and geometry of the resulting metal complex, and also enhance its lipophilicity.

-

Coordination Chemistry and Catalysis: This ligand has been used to synthesize and characterize complexes with transition metals such as cobalt, nickel, copper, and zinc. [2][3]These metal complexes are subjects of study for their kinetic stability and electronic properties. [3]The well-defined coordination environment provided by the dibenzylcyclam ligand makes these complexes promising candidates for catalysts in various chemical transformations. The parent cyclam is known to form stable complexes that can facilitate oxidation, reduction, and polymerization reactions. [4]

-

Biomedical Applications: Derivatives of cyclam are widely explored for biomedical purposes. For instance, 1,8-disubstituted cyclam conjugates with naphthalimide have been developed as fluorescent molecular probes for detecting metal ions like zinc in biological systems. [5]The ability to chelate metal ions with high stability is also crucial for the development of radiopharmaceuticals, where a macrocyclic ligand can securely carry a radioactive metal isotope for imaging or therapy.

-

Advanced Materials: The synthesis of yttrium (III) complexes with 1,8-dibenzyl-1,4,8,11-tetraazacyclotetradecane has been reported, indicating its utility in the chemistry of rare-earth elements. [6][7]Such complexes can be precursors for advanced materials with specific magnetic or luminescent properties.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane is not widely available, a risk assessment can be conducted based on the parent compound, cyclam, and general principles of chemical safety.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation

Sources

- 1. 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane 250 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A Bridge too Far? Comparison of Transition Metal Complexes of Dibenzyltetraazamacrocycles with and without Ethylene Cross-Bridges: X-ray Crystal Structures, Kinetic Stability, and Electronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Evaluation of 1,8‐Disubstituted‐Cyclam/Naphthalimide Conjugates as Probes for Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Reactivity Studies of New Cyclam-Based Y(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane

This guide provides a comprehensive technical overview of the principles and methodologies for assessing the thermodynamic stability of 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane. It is intended for researchers, scientists, and professionals in drug development who are engaged with macrocyclic chemistry. This document moves beyond a simple recitation of facts to provide a foundational understanding of the forces governing macrocyclic stability, detailed experimental and computational protocols for its quantification, and an expert analysis of the structural implications of the dibenzyl substitution on the parent cyclam ring.

Introduction: The Significance of Thermodynamic Stability in Macrocyclic Chemistry

1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane is a derivative of the well-studied macrocycle, cyclam (1,4,8,11-tetraazacyclotetradecane). The parent cyclam is renowned for its ability to form highly stable complexes with a variety of metal ions, a property that has led to its widespread use in areas ranging from medical imaging contrast agents to catalysts.[1][2] The introduction of benzyl groups at the 1 and 8 positions significantly influences the ligand's conformational flexibility, basicity, and coordination properties.

The thermodynamic stability of a macrocyclic ligand, and particularly its metal complexes, is a critical parameter that dictates its utility. It refers to the extent to which a complex will form under a given set of conditions at equilibrium.[3] High thermodynamic stability is often a prerequisite for in vivo applications, preventing the release of potentially toxic free metal ions. This stability is governed by the Gibbs free energy change (ΔG) of the complexation reaction, which is a function of both enthalpy (ΔH) and entropy (ΔS) changes.[4]

This guide will dissect the concept of thermodynamic stability as it pertains to 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane, providing both the theoretical underpinnings and practical methodologies for its determination.

Part 1: Theoretical Foundations of Macrocyclic Stability

The remarkable stability of macrocyclic complexes is primarily attributed to the macrocyclic effect . This effect describes the enhanced stability of a complex with a cyclic ligand compared to a complex of the same metal ion with a comparable acyclic (open-chain) ligand.[5] The macrocyclic effect is a combination of enthalpic and entropic contributions.

-

Enthalpic Contribution (ΔH): This relates to the strength of the bonds formed between the metal ion and the ligand's donor atoms. While the individual metal-ligand bond strengths in a macrocyclic complex and its acyclic analogue are often similar, the pre-organized nature of the macrocycle can lead to a more favorable enthalpy of complexation. The ligand does not need to expend as much energy to adopt the correct conformation for binding, as the donor atoms are already held in proximity.

-

Entropic Contribution (ΔS): This is often the dominant factor in the macrocyclic effect. When an acyclic ligand wraps around a metal ion, it loses a significant amount of conformational freedom, resulting in a large negative entropy change. A macrocyclic ligand is already relatively ordered, so the loss of conformational entropy upon complexation is less pronounced. Furthermore, the release of a greater number of solvent molecules from the metal ion's coordination sphere upon binding to a single macrocyclic ligand (compared to multiple acyclic ligands) leads to a significant increase in the overall entropy of the system.[5]

The chelate effect also contributes to the stability, where a single ligand binds to a central metal atom at two or more points. Macrocycles are, by their nature, polydentate chelating agents. The formation of five- and six-membered chelate rings is generally the most stable arrangement.[5]

For 1,8-Dibenzyl-1,4,8,11-tetraazacyclotetradecane, the presence of bulky benzyl groups introduces steric hindrance that can influence the ligand's ability to adopt an optimal conformation for metal binding. This steric strain can potentially lead to a less favorable enthalpy of complexation compared to the unsubstituted cyclam. However, the fundamental entropic advantages of the macrocyclic and chelate effects are retained.

Part 2: Experimental Determination of Thermodynamic Stability

Potentiometric titration is the gold standard for determining the stability constants of metal complexes in solution.[6][7] This method allows for the precise determination of protonation constants of the ligand and the subsequent stability constants of its metal complexes.

Core Principle of Potentiometric Titration